Buserelin

描述

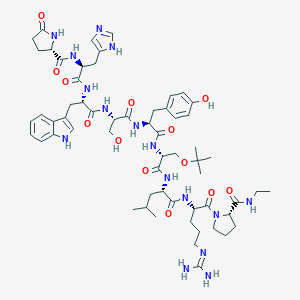

Structure

2D Structure

属性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68630-75-1 | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buserelin: A Technical Guide to GnRH Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Buserelin with the Gonadotropin-Releasing Hormone (GnRH) receptor. This compound is a potent synthetic agonist of the GnRH receptor, utilized in various clinical applications for its ability to modulate the hypothalamic-pituitary-gonadal axis.[1] While this compound is known for its high-affinity binding, specific quantitative binding parameters are not consistently reported across publicly available literature. This guide offers a comparative analysis of GnRH agonist binding affinities, detailed experimental protocols for their determination, and an exploration of the downstream signaling pathways.

Quantitative Analysis of GnRH Receptor Binding

This compound's therapeutic efficacy is rooted in its potent interaction with the GnRH receptor.[2] As a superagonist, its binding affinity is significantly higher than the endogenous GnRH, leading to a more sustained receptor activation.[3] Chronic administration, however, leads to receptor desensitization and downregulation, forming the basis of its therapeutic effect in hormone-dependent conditions.[1][2]

| Compound | Receptor | Binding Affinity (Ki) | Cell Line/Tissue |

| This compound | GnRH Receptor | High Affinity (Specific values not cited) | Human Breast Cancer Tissue[4] |

| Triptorelin | GnRH Receptor | 0.12 nM | Rat Pituitary Membranes |

| Leuprolide | GnRH Receptor | 0.46 nM | Rat Pituitary Membranes |

| Histrelin | GnRH Receptor | 0.16 nM | Rat Pituitary Membranes |

| Goserelin | GnRH Receptor | 0.39 nM | Rat Pituitary Membranes |

Note: The binding affinity values can vary depending on the experimental conditions, including the specific radioligand used, tissue or cell line, and assay buffer composition. Therefore, direct comparisons of values from different studies should be interpreted with caution.

GnRH Receptor Signaling Pathways

Upon agonist binding, the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

Experimental Protocols for Binding Affinity and Kinetic Studies

The determination of GnRH receptor binding parameters for compounds like this compound is typically achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines the methodology to determine the inhibition constant (Ki) of this compound for the GnRH receptor.

Materials and Reagents:

-

GnRH Receptor Source: Membrane preparations from cells expressing recombinant human GnRH receptor or from pituitary tissue.

-

Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-Buserelin.[5]

-

Test Compound: Unlabeled this compound.

-

Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM unlabeled this compound).[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[5]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus (Cell harvester)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the GnRH receptor in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.[6]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[6]

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, GnRH receptor membrane preparation (typically 10-50 µg protein/well), and the radioligand.[5]

-

Non-specific Binding (NSB): Add a high concentration of an unlabeled GnRH agonist (e.g., 1 µM this compound), membrane preparation, and the radioligand.[5]

-

Competitive Binding: Add serial dilutions of unlabeled this compound, membrane preparation, and the radioligand.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

-

-

Filtration:

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Association and Dissociation Assays for Kinetic Analysis

To determine the association (kon) and dissociation (koff) rates, modifications to the standard binding assay are required.

-

Association (kon) Assay: The radioligand is added to the receptor preparation, and the binding is measured at various time points until equilibrium is reached. The rate of association is determined by analyzing the binding curve over time.[6]

-

Dissociation (koff) Assay: The radioligand and receptor are allowed to reach equilibrium. Then, a saturating concentration of an unlabeled ligand is added to prevent re-binding of the dissociated radioligand. The amount of bound radioligand is measured at different time points to determine the dissociation rate.[6]

The data from these kinetic experiments are analyzed using appropriate mathematical models to calculate the kon and koff values. The equilibrium dissociation constant (Kd) can then be calculated as Kd = koff / kon .

Conclusion

This compound is a high-affinity GnRH receptor agonist with a well-established mechanism of action involving initial receptor stimulation followed by desensitization. While specific quantitative binding and kinetic parameters are not consistently available in the public domain, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of this compound's interaction with the GnRH receptor at the molecular level is crucial for the continued development and optimization of therapies targeting the hypothalamic-pituitary-gonadal axis.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. altmeyers.org [altmeyers.org]

- 4. Characterization of binding sites for a GnRH-agonist (this compound) in human breast cancer biopsies and their distribution in relation to tumor parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

Buserelin Signal Transduction in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the treatment of hormone-sensitive cancers such as prostate and breast cancer. Its primary mechanism of action involves the downregulation of the hypothalamic-pituitary-gonadal axis, leading to a state of "medical castration." However, a growing body of evidence reveals that this compound also exerts direct effects on cancer cells through intrinsic signal transduction pathways. This technical guide provides a comprehensive overview of the this compound signal transduction pathway in cancer cells, focusing on the molecular mechanisms that underpin its anti-proliferative and pro-apoptotic effects. We will delve into the core signaling cascades, present quantitative data from key studies, provide detailed experimental protocols, and visualize the pathways using Graphviz diagrams.

Core Signal Transduction Pathway of this compound in Cancer Cells

In contrast to its action in the pituitary, where the GnRH receptor (GnRH-R) primarily couples to Gαq/11 proteins, in cancer cells, the GnRH-R predominantly couples to Gαi proteins. This alternative coupling initiates a distinct signaling cascade that antagonizes proliferative signals.

Upon this compound binding, the Gαi-coupled GnRH-R activates a phosphotyrosine phosphatase (PTP).[1][2] This activation is a critical node in this compound's anti-cancer signaling. The stimulated PTP targets and dephosphorylates receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR).[3] Dephosphorylation of EGFR curtails its downstream signaling through two major pro-survival and proliferative pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[3] By inhibiting these pathways, this compound effectively reduces the expression of key transcription factors like c-fos and c-jun, leading to cell cycle arrest and inhibition of proliferation.[4]

Furthermore, this compound has been shown to induce apoptosis in cancer cells. This programmed cell death is, in part, mediated by the activation of the Fas/FasL system and subsequent activation of initiator caspases like caspase-8.

This compound Signaling Pathway Diagram

Quantitative Data on this compound's Effects

The direct anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings.

| Cancer Type | Cell Line | This compound Concentration | Effect | Quantitative Measurement | Reference |

| Ovarian Cancer | Various | Not specified | Inhibition of cell growth | Maximum 16% inhibition | [5] |

| Breast Cancer | MCF-7 | Not specified | Inhibition of cell proliferation, migration, and invasion | Data not specified | [4] |

| Prostate Cancer | Advanced | 600-1000 µ g/day (in vivo) | Disease regression | 16 of 17 patients on 1000 µ g/day showed regression | [6] |

| Parameter | Cancer Type | This compound Treatment | Result | Reference |

| Gαi ADP-ribosylation | Ovarian Carcinoma, Uterine Leiomyosarcoma | 30 nmol/L | Half-maximal effect on decreasing ADP-ribosylation | [2] |

| PTP Activity | Ovarian Carcinoma | Dose-dependent | Significant stimulation (P < 0.01) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signal transduction pathway.

GnRH Receptor and Gαi Co-Immunoprecipitation

This protocol is designed to demonstrate the physical interaction between the GnRH receptor and the Gαi protein following this compound treatment.

Materials:

-

Cancer cells expressing GnRH receptor

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-GnRH receptor antibody

-

Anti-Gαi antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Culture cancer cells to 80-90% confluency.

-

Treat cells with this compound at the desired concentration and time points. Include an untreated control.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-GnRH receptor antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes with elution buffer by heating at 95°C for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using the anti-Gαi antibody to detect the co-immunoprecipitated protein.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol quantifies the changes in the phosphorylation status of key signaling proteins, ERK and Akt, in response to this compound.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot apparatus and reagents

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with various concentrations of this compound for different time points.

-

Lyse the cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation following this compound treatment.

Materials:

-

Cancer cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Induction by this compound

This compound's therapeutic efficacy is also attributed to its ability to induce programmed cell death in cancer cells. This is often initiated through the extrinsic apoptosis pathway.

Apoptosis Pathway Diagram

Conclusion

This compound's anti-cancer activity extends beyond its systemic hormonal effects, involving direct signal transduction within cancer cells. The GnRH receptor on cancer cells, through its coupling with Gαi proteins, initiates a signaling cascade that leads to the inhibition of critical pro-survival pathways, namely the MAPK and PI3K/Akt pathways, and the induction of apoptosis. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies and for optimizing the clinical use of this compound and other GnRH analogs in oncology. Further research focusing on quantitative proteomics and detailed molecular interactions will continue to unravel the complexities of this compound's action in cancer cells.

References

- 1. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined treatment with this compound and tamoxifen in premenopausal metastatic breast cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor and endocrine effects of chronic LHRH agonist treatment (this compound) with or without tamoxifen in premenopausal metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of c-fos and c-jun expression by calcitonin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of GnRH analogs on six ovarian cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of advanced prostatic cancer with this compound, an analogue of gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Effects of Buserelin on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Buserelin, a potent gonadotropin-releasing hormone (GnRH) agonist, on steroidogenesis. This compound is widely used in clinical settings to manipulate gonadal steroid production, and understanding its direct effects at the cellular level is crucial for research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action: GnRH Receptor Signaling

This compound exerts its effects by binding to and activating GnRH receptors on target cells, such as pituitary gonadotrophs and, as demonstrated in vitro, on gonadal cells themselves. As a GnRH agonist, its initial action mimics that of the natural hormone, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. However, continuous administration leads to receptor desensitization and downregulation, profoundly suppressing gonadal steroidogenesis.[1][2] In vitro studies have revealed a direct action on ovarian cells, where this compound can modulate steroidogenesis independently of the pituitary. This direct action is mediated by intracellular signaling pathways, including the formation of inositol (B14025) trisphosphate (IP3), suggesting the involvement of calcium-dependent mechanisms.[3]

Quantitative Effects of this compound on Ovarian Steroidogenesis

In vitro studies using human and rat ovarian cells have demonstrated that this compound can directly modulate the production of key steroid hormones, including estradiol (B170435) and progesterone (B1679170). The effects are often dose-dependent and can be influenced by the presence of other hormones like FSH and LH.

Human Granulosa Cells

Studies on cultured human preovulatory granulosa cells show a biphasic response to this compound. At low concentrations, it can be stimulatory, while at higher concentrations, it can be inhibitory, particularly in the presence of LH.

| Cell Type | Condition | This compound Conc. | Effect on Estradiol | Effect on Progesterone | Reference |

| Human Preovulatory Granulosa Cells | Basal | 1 ng/ml | Increased | Increased | [4] |

| Basal | 10 ng/ml | No Effect | No Effect | [4] | |

| Basal | 100 ng/ml | No Effect | No Effect | [4] | |

| + FSH or LH | 1 and 10 ng/ml | No Modification | No Modification | [4] | |

| + LH | 100 ng/ml | Not Specified | Decreased LH Stimulation | [4] | |

| Human Granulosa Cells | Basal | 10⁻¹³ - 10⁻⁹ M | Stimulated Aromatase Activity | Not Specified | [5] |

| Basal | 10⁻⁸ - 10⁻⁷ M | Suppressed Aromatase Activity | Not Specified | [5] | |

| + FSH (100 ng/ml) | Low or High Conc. | Suppressed FSH Stimulation | Not Specified | [5] |

Rat Ovarian Cells

In rat models, the effect of this compound is highly dependent on the developmental state of the ovarian cells and gonadotropin priming.

| Cell Type | Condition | This compound Effect | Reference |

| Rat Immature Follicles | + FSH | Stimulated Estradiol (E2) production | [6] |

| Rat Developing Follicles | PMSG-primed | Suppressed E2 production, Stimulated Progesterone (P4) production | [6] |

| Rat Luteinized Ovarian Cells | hCG-primed | Suppressed both P4 and E2 production | [6] |

| Rat Ovarian Granulosa Cells | + LH | Inhibited LH-induced steroidogenesis (dose-dependent) | [3] |

Quantitative Effects of this compound on Testicular Steroidogenesis

In vitro studies on testicular cells have primarily focused on testosterone (B1683101) production. This compound has shown a direct stimulatory effect, though this can be dependent on other factors.

| Cell Type | Condition | this compound Conc. | Effect on Testosterone | Reference | | :--- | :--- | :--- | :--- | | Frog (Rana esculenta) Testis | + Pituitary Factors (3h incubation) | 8 x 10⁻⁷ M | Potentiated stimulation of production |[7] | | Frog (Rana esculenta) Testis | Basal (6h incubation) | 8 x 10⁻⁷ M | Stimulated maximal output |[7] |

Experimental Protocols

The following sections detail generalized protocols for in vitro steroidogenesis assays based on methodologies cited in the literature. These can be adapted for studying the specific effects of this compound.

Ovarian Granulosa Cell Steroidogenesis Assay

This protocol is based on studies investigating the direct effects of this compound on human granulosa cells.[4][5]

1. Cell Isolation and Culture:

-

Human preovulatory granulosa cells are typically obtained during oocyte retrieval for in vitro fertilization (IVF).

-

Cells are washed and purified to remove red blood cells.

-

Cells are cultured in a serum-free medium (e.g., McCoy's 5a medium) supplemented with antibiotics and steroid precursors like androstenedione (B190577) (for estrogen synthesis).

2. Treatment Protocol:

-

Cells are plated at a specific density (e.g., 30,000 viable cells/well).

-

After an initial culture period (e.g., 24-48 hours), the medium is replaced with fresh medium containing various concentrations of this compound.

-

Parallel experiments are set up with co-treatments, such as FSH or LH, to assess their interaction with this compound.

-

Control groups include a vehicle control (medium alone) and positive controls (e.g., FSH or LH alone).

-

Incubation is carried out for a defined period (e.g., 48-72 hours), with media changes as required.

3. Sample Collection and Analysis:

-

At the end of the incubation period, the culture medium is collected.

-

The medium is centrifuged to remove cellular debris and stored at -20°C or -80°C until analysis.

-

Hormone concentrations (e.g., estradiol, progesterone) in the medium are quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

General Purpose H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a validated in vitro model for assessing the effects of chemicals on steroidogenesis, as it expresses all key enzymes for steroid synthesis.[8][9] This protocol can be readily adapted to test this compound.

1. Cell Culture and Plating:

-

H295R cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

-

For experiments, cells are seeded into multi-well plates (e.g., 24- or 96-well) and allowed to acclimate for 24 hours.[9]

2. Treatment Protocol:

-

Before exposure, the seeding medium is replaced with fresh serum-free medium.

-

The medium should contain a stimulant of the steroidogenic pathway, such as forskolin (B1673556) (e.g., 10 µM), to ensure robust hormone production.[8]

-

Test compounds (this compound) are added at various concentrations. A solvent control (e.g., DMSO ≤0.1%) and a positive control inhibitor (e.g., prochloraz) should be included.

-

Plates are incubated for 48 hours at 37°C with 5% CO₂.[8][9]

3. Sample Collection and Hormone Analysis:

-

After incubation, the culture medium is collected for hormone analysis and stored at -80°C.

-

Hormone levels (e.g., testosterone, estradiol, progesterone) are measured using validated analytical methods such as ELISA or LC-MS/MS.

4. Cell Viability Assay:

-

The remaining cells in the plate are used to assess viability (e.g., using an MTT or neutral red uptake assay) to ensure that observed effects on steroidogenesis are not due to cytotoxicity.

Summary and Conclusion

The in vitro effects of this compound on steroidogenesis are complex and context-dependent. Key findings from the literature indicate:

-

Direct Gonadal Action: this compound can directly act on ovarian and testicular cells to modulate steroid hormone production, independent of its pituitary effects.

-

Dose-Dependent and Biphasic Effects: In human granulosa cells, this compound exhibits a biphasic effect, stimulating steroidogenesis at low concentrations and having no effect or being inhibitory at higher concentrations.[4][5]

-

Interaction with Gonadotropins: The effect of this compound is significantly influenced by the presence of gonadotropins like LH and FSH. High concentrations of this compound can inhibit LH-stimulated progesterone secretion.[4]

-

Cell-State Dependency: The response to this compound in rat ovarian cells depends on the follicular maturation and luteinization state of the cells.[6]

This guide provides the foundational data and methodologies for researchers investigating the direct gonadal effects of this compound. The provided protocols and visualizations serve as a starting point for designing and interpreting in vitro steroidogenesis experiments. For drug development professionals, this information is critical for understanding the full spectrum of a GnRH agonist's activity beyond its primary pituitary mechanism.

References

- 1. swolverine.com [swolverine.com]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct action of gonadotropin-releasing hormone (LH-RH) analogue on ovary: an alternative acting mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a luteinizing hormone-releasing hormone agonist (this compound) on steroidogenesis of cultured human preovulatory granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effects of gonadotropin-releasing hormone and its analogue (this compound) on aromatase in cultured human granulosa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of gonadotropin-releasing hormone agonist on steroidogenesis in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulatory effect of a GnRH agonist (this compound) in in vitro and in vivo testosterone production by the frog (Rana esculenta) testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Buserelin Pharmacokinetics in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of buserelin, a potent luteinizing hormone-releasing hormone (LHRH) agonist, in commonly used rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of preclinical studies in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support researchers in this field.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound in rodents is highly dependent on the route of administration and the formulation used. The following tables summarize key pharmacokinetic parameters of this compound in rats following intravenous, subcutaneous, and intranasal administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Dose | C₀ (ng/mL) | t½ (min) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | Reference |

| Not Specified | Not Reported | 5 | Not Reported | Not Reported | Not Reported | --INVALID-LINK--[1] |

Note: A complete dataset for a single intravenous study in rats was not available in the public literature. The half-life is reported from a summary document.

Table 2: Pharmacokinetic Parameters of this compound in Female Wistar Rats Following Subcutaneous Administration

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₜ (µg·h/mL) | t½ₑ (h) | Ka (1/h) | Ke (1/h) | Reference |

| Solution | 6 | 1.02 ± 0.17 | 0.75 | 2.58 ± 0.23 | 1.25 ± 0.11 | 2.33 ± 0.17 | 0.55 ± 0.05 | Suszka-Switek et al., 2017 |

| Suspension | 6 | 2.15 ± 0.21 | 3.0 | 19.89 ± 1.87 | 3.25 ± 0.28 | 0.67 ± 0.08 | 0.21 ± 0.02 | Suszka-Switek et al., 2017 |

Table 3: Pharmacokinetic Parameters of this compound in Rats Following Intranasal Administration

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Solution | 0.1 | Not Reported | 1.92 ± 0.42 | Not Reported | Low | --INVALID-LINK--[2] |

| Solution with Dimethyl-β-cyclodextrin | Not Specified | Enhanced | Enhanced | Enhanced | Improved | --INVALID-LINK--[3] |

Note: Detailed quantitative data for intranasal administration in rats is limited in the publicly available literature. The available information indicates low bioavailability, which can be improved with absorption enhancers.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are descriptions of typical experimental protocols used to assess this compound pharmacokinetics in rats.

Subcutaneous Administration Study (Suszka-Switek et al., 2017)

-

Animal Model: Mature female Wistar rats, weighing 200-210 g.

-

Drug Formulation and Administration:

-

Solution: this compound acetate (B1210297) dissolved in a suitable solvent.

-

Suspension: this compound acetate complexed with Zn²⁺ ions.

-

A single subcutaneous injection of 6 mg/kg was administered.

-

-

Sample Collection: Blood samples (250 µL) were collected from the tail vein into heparinized tubes at 0.25, 0.5, 1, 2, 3, 4, 5, 8, 12, and 24 hours post-injection.

-

Sample Preparation: Plasma was obtained by centrifugation and deproteinized by adding 10% trichloroacetic acid (1:1, v/v), followed by centrifugation.

-

Analytical Method: The concentration of this compound in the plasma supernatant was determined by a modified High-Performance Liquid Chromatography (HPLC) method.

Typical Intravenous Administration Protocol

-

Animal Model: Male or female rats of a specified strain (e.g., Sprague-Dawley or Wistar), with weights appropriate for the study.

-

Drug Formulation and Administration: this compound is dissolved in a sterile, isotonic solution suitable for intravenous injection. The formulation is administered as a bolus injection or a short infusion into a cannulated vein, typically the tail vein or jugular vein.

-

Sample Collection: Serial blood samples are collected at predetermined time points, starting immediately after administration (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes). The rapid initial half-life of this compound necessitates frequent early sampling.

-

Sample Preparation: Plasma is harvested by centrifugation of blood samples collected in tubes containing an anticoagulant. Samples are typically stored at -80°C until analysis.

-

Analytical Method: this compound concentrations in plasma are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay (RIA).

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of this compound and the typical workflow of a pharmacokinetic study.

GnRH Receptor Signaling Pathway

This compound, as a GnRH agonist, exerts its effects by binding to and activating the GnRH receptor on pituitary gonadotroph cells. This initiates a cascade of intracellular signaling events.

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical pharmacokinetic study of this compound in a rodent model.

Caption: Pharmacokinetic Study Workflow.

Summary and Conclusion

The pharmacokinetics of this compound in rodent models are characterized by rapid elimination following intravenous administration and formulation-dependent absorption and bioavailability after subcutaneous and intranasal delivery. Subcutaneous administration of a suspension formulation leads to a prolonged release profile and increased bioavailability compared to a solution. Intranasal administration results in low bioavailability, which can be enhanced with the use of absorption promoters.

This guide provides a foundational understanding of this compound's pharmacokinetic properties in rodents, which is essential for the design of non-clinical studies and the interpretation of their results in the context of drug development. Further research is warranted to provide more complete pharmacokinetic profiles for intravenous, intranasal, and implantable formulations in rats to allow for more direct comparisons across different administration routes.

References

Buserelin's Reach: An In-Depth Technical Guide to its Effects on Non-Reproductive Tissues and Organs

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Buserelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH), is a well-established therapeutic agent primarily utilized for its profound effects on the reproductive system. Its mechanism of action, involving the initial stimulation followed by downregulation of GnRH receptors in the pituitary gland, leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal steroidogenesis. While its applications in treating hormone-dependent conditions like prostate cancer, endometriosis, and in assisted reproductive technologies are extensively documented, a growing body of evidence reveals that the influence of this compound extends beyond the reproductive axis, impacting a diverse range of non-reproductive tissues and organs.

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on bone, the central and enteric nervous systems, the cardiovascular system, and the immune system. By collating quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of the broader physiological and pathological implications of this compound administration.

Bone Metabolism: A Double-Edged Sword

The hypoestrogenic and hypoandrogenic state induced by chronic this compound administration has significant consequences for bone metabolism, primarily characterized by an increased risk of bone density loss.

Quantitative Effects on Bone

| Parameter | Study Population/Model | This compound Dosage and Duration | Key Findings | Reference(s) |

| Trabecular Bone Density (TBD) | Premenopausal women with endometriosis | 400 µg intranasally, three times daily for 6 months | Significant reduction in mean lumbar vertebral TBD by 5.9% (P < 0.02) at the end of treatment. This loss was regained within 6 months after cessation of treatment. | [1] |

| Cortical Bone Mineral Content (BMC) | Premenopausal women with endometriosis | 400 µg intranasally, three times daily for 6 months | Marginally significant reduction of 0.9% in mean femoral cortical BMC at the end of treatment (P = 0.07). Values returned to baseline 6 months after treatment. | [1] |

| Lumbar Bone Mineral Density (BMD) | Japanese women with endometriosis or uterine myoma | Not specified | Mean decrease in L2-4 BMD of 3.7% at 6 months, which recovered to a 0.4% decrease by 18 months. | [2] |

| Trabecular Bone Volume (BV/TV), Number (Tb.N), and Separation (Tb.Sp) | Male Sprague-Dawley rats | 25 µg/kg and 75 µg/kg daily subcutaneous injection for 3 months | Significant decrease in BV/TV and Tb.N, and a significant increase in Tb.Sp, similar to orchidectomized rats. | [3] |

| Osteoclast Number and Eroded Surface | Male Sprague-Dawley rats | 25 µg/kg and 75 µg/kg daily subcutaneous injection for 3 months | Significantly increased osteoclast number and eroded surface compared to controls. | [3] |

| Total Body Calcium | Female rats with 45Ca-labelled bones | 25 µg/kg body wt/day s.c. for 4 weeks | Significant decrease in total body calcium (1926 +/- 124 mg) compared to placebo controls (2227 +/- 137 mg) (P < 0.001). | [4] |

Experimental Protocols

Study on Reversible Trabecular Bone Density Loss in Premenopausal Women [1]

-

Study Design: A clinical trial involving 13 premenopausal women with endometriosis.

-

Intervention: Intranasal this compound (400 µg) administered three times daily for 6 months.

-

Measurements:

-

Trabecular bone density (TBD) of lumbar vertebrae (L2-4) was measured by quantitative computed tomography (QCT).

-

Cortical bone mineral content (BMC) in the mid-shaft of the right femur was measured by dual-photon densitometry.

-

Measurements were taken at baseline, at the end of the 6-month treatment, and 6 months after treatment cessation.

-

Serum estrogen levels were monitored to confirm hypoestrogenism.

-

Study on Bone Turnover Markers and Histomorphometry in Rats [3]

-

Animal Model: Three-month-old male Sprague-Dawley rats.

-

Experimental Groups:

-

Control (saline injection)

-

This compound (25 µg/kg/day, subcutaneous)

-

This compound (75 µg/kg/day, subcutaneous)

-

Sham-operated

-

Orchidectomized

-

-

Duration: 3 months.

-

Analysis:

-

Serum Bone Turnover Markers: C-telopeptide of type 1 collagen (CTX-1) was measured.

-

Bone Histomorphometry: Femurs were harvested, and undecalcified sections were prepared for analysis of trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). Osteoclast number and eroded surface were also quantified.

-

Signaling Pathways in this compound-Induced Bone Loss

The primary mechanism underlying this compound-induced bone loss is the suppression of gonadal steroids (estrogen and testosterone), which are crucial for maintaining bone homeostasis. This hormonal deprivation disrupts the balance between bone resorption by osteoclasts and bone formation by osteoblasts, tipping the scale towards increased resorption. The key signaling pathway implicated is the RANKL/RANK/OPG axis.

Gastrointestinal Tract: A Focus on the Enteric Nervous System

This compound administration has been shown to have a direct impact on the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, leading to neuronal loss.

Quantitative Effects on the Enteric Nervous System

| Parameter | Study Model | This compound Dosage and Duration | Key Findings | Reference(s) |

| Submucous and Myenteric Neurons | Rats | Daily subcutaneous injections for 5 days, repeated for 1-4 sessions with 3 weeks of recovery between sessions | Significant loss of submucous and myenteric neurons in the fundus, ileum, and colon. | [5][6] |

| Apoptosis of Enteric Neurons | Rats | Same as above | The loss of enteric neurons is at least partly explained by increased apoptosis. | [5][6] |

| LH-receptor-IR Neurons | Rats | Same as above | A decrease in the relative number of enteric LH-receptor-immunoreactive (IR) neurons. | [5][6] |

| Nitric-Oxide-Synthase-IR Neurons | Rats | Same as above | An increase in the relative number of nitric-oxide-synthase-IR neurons. | [5] |

| CRF-immunoreactive Neurons | Rats | 20 µg subcutaneously for 5 days, repeated four times with 3 weeks in-between | Increased relative numbers of CRF-immunoreactive submucous and myenteric neurons in the colon. | [3][7] |

| Enterobacteriaceae | Rats | Same as above | Decreased amount of Enterobacteriaceae in colonic tissue. | [7] |

Experimental Protocols

Study on this compound-Induced Enteric Neurodegeneration in Rats [5][6]

-

Animal Model: Sprague-Dawley rats.

-

Treatment Protocol: Rats were treated for 1-4 sessions. Each session consisted of daily subcutaneous injections of this compound or saline for 5 days, followed by a 3-week recovery period.

-

Neuroanatomical Analysis:

-

Tissue from the fundus, ileum, and colon was collected.

-

Immunohistochemistry was performed to identify and quantify different neuronal populations, including general neuronal markers, LH-receptor-IR neurons, and nitric-oxide-synthase-IR neurons.

-

Apoptosis was assessed using methods like TUNEL staining.

-

-

Inflammatory and Immune Response:

-

Circulating levels of interleukins and cytokines were measured.

-

Serum was analyzed for GnRH antibody titers.

-

Signaling Pathways in Enteric Neuron Loss

The precise signaling cascade leading to enteric neuron apoptosis following this compound treatment is still under investigation. However, evidence suggests a potential role for LH receptor hyperactivation.

References

- 1. Reversible trabecular bone density loss following induced hypo-oestrogenism with the GnRH analogue this compound in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term effects on bone mineral density and bone metabolism of 6 months' treatment with gonadotropin-releasing hormone analogues in Japanese women: comparison of this compound acetate with leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound treatment to rats causes enteric neurodegeneration with moderate effects on CRF-immunoreactive neurons and Enterobacteriaceae in colon, and in acetylcholine-mediated permeability in ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tamoxifen in the rat prevents estrogen-deficiency bone loss elicited with the LHRH agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gonadotropin-releasing hormone analog this compound causes neuronal loss in rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound treatment to rats causes enteric neurodegeneration with moderate effects on CRF-immunoreactive neurons and Enterobacteriaceae in colon, and in acetylcholine-mediated permeability in ileum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Buserelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buserelin is a potent synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). As a member of the GnRH agonist class of medications, this compound is a critical component in the therapeutic landscape for a variety of hormone-responsive conditions. It is primarily utilized in the management of prostate cancer, endometriosis, and uterine fibroids, and also plays a significant role in assisted reproduction technologies.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of this compound, with a focus on the experimental methodologies used for its characterization.

Molecular Structure and Identification

This compound is a nonapeptide, meaning it is a peptide composed of nine amino acid residues. Its structure is a modification of the natural GnRH peptide, designed to have a greater potency and a longer duration of action.[1]

The amino acid sequence of this compound is pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt.[3][4][5] The key modifications from the native GnRH sequence are the substitution of a D-serine residue with a bulky tert-butyl group at position 6 and the replacement of the C-terminal glycine-amide with an ethylamide group. These changes confer enhanced resistance to enzymatic degradation and increased binding affinity to the GnRH receptor.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[1][2][6] |

| Molecular Formula | C60H86N16O13[1][7][8][9][10] |

| Molecular Weight | 1239.42 g/mol [1][7][8][9][11] |

| CAS Number | 57982-77-1 (this compound)[1][2][9][11][12][13] |

| 68630-75-1 (this compound Acetate)[1][2] | |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt[3][4][5] |

Chemical and Physical Properties

This compound is typically supplied as a white to off-white, amorphous, or lyophilized powder.[3][14][15] It is hygroscopic and should be stored in a desiccated environment.[11][14][16]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid, white to off-white powder[14][15] |

| Solubility | Sparingly soluble in water and dilute acids[11][16][17]; Freely soluble (as acetate (B1210297) salt)[18]; Soluble in DMSO and Methanol[14] |

| Melting Point | >186°C (decomposes)[14][19] |

| pKa (Predicted) | 9.82 ± 0.15[11][16][20] |

| logP (Predicted) | -3.63 to 3.12540[10][20] |

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), or a combination of both.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a common method for producing this compound. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, peptide fragments are synthesized in solution and then coupled together. For this compound, this often involves the synthesis of two main fragments which are then condensed.[6]

References

- 1. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. prospecbio.com [prospecbio.com]

- 4. genscript.com [genscript.com]

- 5. raybiotech.com [raybiotech.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. GSRS [precision.fda.gov]

- 8. medkoo.com [medkoo.com]

- 9. scbt.com [scbt.com]

- 10. This compound [drugcentral.org]

- 11. This compound | 57982-77-1 [chemicalbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. CN104402977A - Solid-liquid synthesis method of this compound - Google Patents [patents.google.com]

- 14. This compound | 68630-75-1 [chemicalbook.com]

- 15. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]

- 16. This compound CAS#: 57982-77-1 [chemicalbook.com]

- 17. This compound CAS#: 57982-77-1 [m.chemicalbook.com]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. 005075-10mg | this compound Acetate [68630-75-1] Clinisciences [clinisciences.com]

- 20. This compound|lookchem [lookchem.com]

Buserelin degradation and metabolism in biological systems

Buserelin Degradation and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] Its chemical modifications, specifically the substitution of glycine (B1666218) in position 6 with D-serine and glycinamide (B1583983) in position 10 with ethylamide, confer a greatly enhanced biological activity and a longer duration of action compared to the natural LHRH.[1] this compound's effects on the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) are 20 to 170 times greater than that of LHRH.[1]

Initially, this compound stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in LH and FSH secretion.[3] However, chronic administration results in the desensitization and downregulation of these receptors, leading to a sustained suppression of gonadotropin release.[3][4] This, in turn, significantly reduces the production of testosterone (B1683101) in males and estrogen in females, forming the basis of its therapeutic applications in hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[3][5]

A thorough understanding of the degradation and metabolism of this compound is paramount for optimizing its therapeutic efficacy and safety. This guide provides a comprehensive overview of the current knowledge on this compound's metabolic fate in biological systems, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Quantitative Data on this compound Degradation and Metabolism

The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical settings. The following tables summarize key quantitative parameters related to its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Conditions | Administration Route | Source |

| Biological Half-Life | ||||

| 50-80 minutes | Human | Intravenous | [1] | |

| 80 minutes | Human | Subcutaneous | [1][6] | |

| 1-2 hours | Human | Intranasal | [1] | |

| 5 minutes (initial) | Rat | Intravenous | [7] | |

| 12 minutes (initial) | Guinea Pig | Intravenous | [7] | |

| 72-80 minutes (elimination) | Multiple | Various | [7] | |

| 1.29 ± 0.40 hours | Pig | Intramuscular | [7] | |

| 1.3 hours | Gilt | Not specified | [8] | |

| 1.13 ± 0.30 hours | Cow | Intramuscular | [7] | |

| Bioavailability | ||||

| 70% | Human | Subcutaneous | [1] | |

| Protein Binding | ||||

| ~15% | Not specified | Not specified | [7] | |

| Excretion | ||||

| 50% as intact form in urine | Human | Not specified | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Pigs and Cows (Intramuscular Administration)

| Parameter | Pigs (1 mg dose) | Cows (3 mg dose) | Source |

| Cmax (Maximum Plasma Concentration) | 10.99 ± 2.04 ng/mL | 2.68 ± 0.36 ng/mL | [7] |

| tmax (Time to Cmax) | 0.57 ± 0.18 h | 1.05 ± 0.27 h | [7] |

| AUC0-t (Area Under the Curve) | 25.02 ± 6.93 h·ng/mL | 5.63 ± 1.86 h·ng/mL | [7] |

| Vz (Apparent Volume of Distribution) | 80.49 ± 43.88 L | 839.88 ± 174.77 L | [7] |

| CL (Clearance) | 41.15 ± 11.18 L/h | 545.04 ± 166.40 L/h | [7] |

This compound Degradation and Metabolism

This compound is primarily metabolized by peptidases in various tissues.[1] The main sites of metabolism are the liver and kidneys, with additional degradation occurring in the gastrointestinal tract and the pituitary gland.[1] In the pituitary, membrane-bound enzymes are responsible for its inactivation.[1] The key enzymes involved in the systemic metabolism of this compound are pyroglutamyl peptidase and chymotrypsin-like endopeptidases.[1]

The degradation of this compound can also occur under various physicochemical stress conditions. In aqueous solutions, the degradation pathways are pH-dependent. In acidic conditions, debutylation is a notable degradation route.[9] In the pH range of 5-6, hydrolysis of the peptide backbone on the N-terminal side of the serine residue at position 4 is observed.[9] At pH values greater than 7, epimerization of the serine at position 4 is the primary degradation pathway.[9]

Forced degradation studies under dry heat stress have identified several degradation products, suggesting multiple degradation hypotheses.[10][11][12] One proposed mechanism involves the β-elimination of the hydroxyl group at the serine residue, followed by fragmentation.[10][11][12] Another pathway is the direct hydrolysis of the peptide backbone.[10][11]

The following diagram illustrates the enzymatic degradation of this compound.

Caption: Enzymatic metabolism of this compound in various tissues.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by modulating the GnRH receptor signaling pathway in the pituitary gonadotrophs. The initial binding of this compound to the GnRH receptor, a G-protein coupled receptor, triggers a signaling cascade that leads to the synthesis and release of LH and FSH.[1][3] This classical pathway involves the activation of Gq/11 proteins and phospholipase Cβ (PLCβ).[13] However, with continuous exposure to this compound, the GnRH receptors become desensitized and downregulated, leading to a profound suppression of gonadotropin secretion.[3][4]

The signaling mechanism is complex and can involve multiple pathways, including the activation of other G proteins, phospholipase D (PLD), phospholipase A2 (PLA2), and the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2).[13]

The following diagram outlines the GnRH receptor signaling pathway activated by this compound.

Caption: this compound-induced GnRH receptor signaling pathway.

Experimental Protocols

The study of this compound degradation and metabolism relies on robust analytical methodologies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a cornerstone technique for the quantification of this compound and its metabolites in biological matrices.[7][14][15][16]

Sample Preparation: Protein Precipitation

A common method for extracting this compound from plasma samples is protein precipitation.[15]

-

Sample Collection: Collect blood samples in heparinized tubes.[14]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.[14]

-

Precipitation: To a known volume of plasma (e.g., 500 µL), add a precipitating agent such as acetonitrile (B52724) (often with 0.1% formic acid) or methanol (B129727) in a specific ratio (e.g., 1:2 v/v).[14][15]

-

Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing this compound and its metabolites for analysis.

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound.[7][14]

-

Chromatographic System: A typical system includes a UPLC instrument (e.g., Waters Acquity UPLC) and a chromatographic column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[7][14]

-

Mobile Phase: A gradient elution is commonly used with two solvents:

-

Gradient Program: An example of a gradient elution program is: 75% A (0-0.5 min), 10% A (5-7 min), 75% A (7.1-10 min).[7][14]

-

Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.[7][14]

-

Mass Spectrometry: A tandem mass spectrometer (e.g., Waters Quattro Premier) is used for detection and quantification.[14]

The following flowchart illustrates a typical experimental workflow for the pharmacokinetic analysis of this compound.

Caption: Workflow for this compound pharmacokinetic analysis.

Conclusion

This compound undergoes rapid metabolism in biological systems, primarily through enzymatic degradation by peptidases in the liver, kidneys, and pituitary gland. Its pharmacokinetic profile is characterized by a relatively short half-life, which necessitates specific dosing regimens to achieve therapeutic efficacy. The degradation of this compound is influenced by pH and temperature, leading to various degradation products through pathways such as hydrolysis and epimerization. The mechanism of action of this compound is complex, involving the initial stimulation and subsequent desensitization of GnRH receptor signaling pathways. Advanced analytical techniques, particularly UPLC-MS/MS, are essential for the accurate quantification of this compound and its metabolites, enabling detailed pharmacokinetic and metabolic studies. A comprehensive understanding of these aspects is crucial for the continued development and optimization of this compound-based therapies.

References

- 1. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. swolverine.com [swolverine.com]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. altmeyers.org [altmeyers.org]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of this compound after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dry heat forced degradation of this compound peptide: kinetics and degradant profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biphasic Effects of Buserelin on Hormone Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent therapeutic agent utilized in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies.[1][2][3] Its clinical efficacy is rooted in its profound and biphasic impact on the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the dual-phase action of this compound on hormone levels, details the underlying signaling pathways, presents quantitative data from clinical investigations, and outlines typical experimental protocols for studying its effects.

Initially, this compound acts as a superagonist at the GnRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] This initial stimulatory phase, often referred to as the "flare-up" effect, consequently increases the production of gonadal steroid hormones, namely testosterone (B1683101) in males and estradiol (B170435) in females.[5] However, continuous administration of this compound leads to the desensitization and downregulation of GnRH receptors, resulting in a profound and sustained suppression of gonadotropin and sex steroid levels.[2][4]

Mechanism of Action: From Stimulation to Suppression

The biphasic effect of this compound is a direct consequence of its interaction with GnRH receptors on pituitary gonadotrophs.

Phase 1: The "Flare-Up" - Initial Agonist Effect

Upon administration, this compound, with its higher affinity and longer half-life compared to endogenous GnRH, binds to and activates GnRH receptors.[2] This potent stimulation of the Gq/11 protein-coupled receptors triggers a downstream signaling cascade.

Signaling Pathway of GnRH Receptor Activation

The initial activation of the GnRH receptor by this compound initiates a well-defined intracellular signaling pathway, as depicted in the diagram below.

This signaling cascade culminates in the synthesis and release of LH and FSH into the bloodstream, leading to the initial surge in gonadal steroid hormones.

Phase 2: Downregulation and Desensitization

Continuous exposure to this compound leads to a state of pituitary desensitization and downregulation of GnRH receptors. The exact mechanisms are multifaceted and include:

-

Receptor Uncoupling: The GnRH receptor becomes uncoupled from its G-protein, preventing signal transduction despite agonist binding.

-

Receptor Internalization: The agonist-receptor complexes are internalized via endocytosis, reducing the number of receptors on the cell surface available for stimulation.

-

Transcriptional and Translational Inhibition: Prolonged stimulation can lead to a decrease in the synthesis of new GnRH receptors and gonadotropin subunits.

This sustained suppression of pituitary function results in a dramatic decrease in LH and FSH levels, leading to hypogonadism and a significant reduction in testosterone and estradiol production.[2][4]

Quantitative Data on Hormonal Biphasic Effects

The biphasic hormonal response to this compound has been documented in numerous clinical studies. The following tables summarize quantitative data from a representative study in women undergoing in vitro fertilization (IVF) protocols, illustrating the changes in key hormone levels over time.

Table 1: Serum Gonadotropin and Estradiol Levels Following this compound Administration in Women Undergoing IVF

| Hormone | Baseline (Mean ± SD) | Day of Oocyte Retrieval (DOR) (Mean ± SD) | DOR + 7 Days (Mean ± SD) | DOR + 14 Days (Mean ± SD) |

| LH (IU/L) | 5.6 ± 2.6 | 3.0 ± 1.8 | 1.5 ± 1.0 | 1.6 ± 1.2 |

| FSH (IU/L) | 6.8 ± 2.4 | 9.6 ± 3.0 | 1.9 ± 1.6 | 2.6 ± 1.6 |

| Estradiol (nmol/L) | - | - | 2.9 ± 2.0 | 2.7 ± 2.0 |

Data adapted from a prospective randomized study in normogonadotrophic women.[1]

Table 2: Serum Progesterone (B1679170) Levels Following this compound Administration in Women Undergoing IVF

| Hormone | Day of Oocyte Retrieval (DOR) (Mean ± SD) | DOR + 7 Days (Mean ± SD) |

| Progesterone (nmol/L) | 28 ± 18 | 39 ± 30 |

Data adapted from a prospective randomized study in normogonadotrophic women.[1]

These tables clearly demonstrate the initial stimulatory effect on FSH and LH around the time of oocyte retrieval, followed by a decline in the subsequent weeks. Estradiol and progesterone levels also show dynamic changes reflecting the ovarian response to the initial gonadotropin surge and subsequent luteal phase.

Experimental Protocols

Investigating the biphasic effects of this compound requires carefully designed experimental protocols. Below are examples of methodologies for key experiments.

Protocol 1: GnRH Agonist (this compound) Stimulation Test

This test is used to assess the pituitary's ability to secrete gonadotropins and can be adapted to study the initial flare response to this compound.

Objective: To measure the acute gonadotropin response to a single dose of this compound.

Subjects: Healthy adult male or female volunteers, or patients with suspected disorders of the HPG axis.

Methodology:

-

Baseline Blood Sampling: A baseline blood sample is collected at time 0 for the measurement of serum LH, FSH, testosterone (in males), and estradiol (in females).[6][7]

-

This compound Administration: A single subcutaneous injection of this compound (e.g., 100 µg) is administered.[6]

-

Post-Stimulation Blood Sampling: Blood samples are collected at multiple time points post-injection to capture the peak gonadotropin response. Typical time points include 30, 60, 90, 120, 180, and 240 minutes.[8] For a simplified test, a single sample at 4 hours post-injection can be informative for LH response.[6][7]

-

Hormone Analysis: Serum samples are analyzed for LH and FSH concentrations using validated immunoassays.

Protocol 2: Characterization of Long-Term Hormonal Suppression

This protocol is designed to evaluate the downregulation phase of this compound's effect.

Objective: To monitor the suppression of gonadotropins and gonadal steroids over a period of continuous this compound administration.

Subjects: Patients with hormone-dependent conditions (e.g., prostate cancer, endometriosis) scheduled for this compound therapy.

Methodology:

-

Baseline Assessment: Baseline hormone levels (LH, FSH, testosterone/estradiol) are measured before the initiation of treatment.

-

This compound Administration: this compound is administered continuously, typically via daily subcutaneous injections (e.g., 500 µg) or a long-acting depot formulation.[9][10]

-

Serial Blood Sampling: Blood samples are collected at regular intervals throughout the treatment period. A typical schedule might include weekly samples for the first month, followed by monthly samples for the duration of the treatment (e.g., 3-6 months).

-

Hormone Analysis: Serum samples are analyzed for LH, FSH, and testosterone or estradiol to track the decline and sustained suppression of these hormones.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, visualize a typical experimental workflow and the logical relationship of this compound's biphasic action.

Conclusion

This compound's biphasic effect on hormone levels is a well-characterized phenomenon that is central to its therapeutic applications. The initial stimulatory "flare-up" phase is followed by a profound and sustained suppression of the HPG axis. A thorough understanding of the underlying signaling pathways, the quantitative changes in hormone levels, and the appropriate experimental protocols for their investigation is crucial for researchers, scientists, and drug development professionals working with this important class of drugs. The data and methodologies presented in this guide provide a solid foundation for further research and development in the field of hormonal therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dissociated effect of this compound on luteinizing hormone (LH) and alpha subunit in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gonadotropin-releasing Hormone Stimulation Test for Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gonadotropin-releasing hormone stimulation test and diagnostic cutoff in precocious puberty: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of serum androgen levels by chronic intranasal and subcutaneous administration of a potent luteinizing hormone-releasing hormone (LH-RH) agonist in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on Buserelin for endometriosis research

An In-depth Technical Guide to Initial Studies on Buserelin for Endometriosis Research

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory condition characterized by the presence of endometrial-like tissue outside the uterine cavity, affecting approximately 10% of women of reproductive age worldwide.[1][2] The primary symptoms include chronic pelvic pain, dysmenorrhea, dyspareunia, and infertility.[2][3] Given its estrogen-dependent nature, a key therapeutic strategy involves suppressing ovarian estrogen production.[3] Gonadotropin-releasing hormone (GnRH) agonists, such as this compound, emerged as a significant advancement in the medical management of endometriosis by inducing a reversible state of hypoestrogenism, leading to the regression of endometriotic lesions and symptom alleviation.[3][4] This technical guide provides a comprehensive overview of the initial studies on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols employed in foundational research.

Mechanism of Action of this compound

This compound is a synthetic and potent analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[5][6] Its therapeutic effect is based on its dual-phase action on the pituitary gland's GnRH receptors.[5]

-

Phase 1: Initial Stimulation (Flare-Up) : Upon initial administration, this compound acts as a superagonist at the GnRH receptor, causing a transient increase in the secretion of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] This leads to a temporary surge in ovarian estrogen production.[8]

-